(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
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Overview
Description
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a thiazole moiety, and an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the coupling of the amino acid derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its ability to interact with various biological molecules makes it a useful tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, thiazole-containing molecules, and amino acid-based compounds. Examples include:
- Pyrrolidine-2-carboxylic acid derivatives
- Thiazole-4-carboxamide derivatives
- Amino acid amides
Uniqueness
What sets (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H36Cl2N4O3S |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H34N4O3S.2ClH/c1-6-19-27-14(2)20(32-19)16-9-7-15(8-10-16)12-26-22(30)18-11-17(29)13-28(18)23(31)21(25)24(3,4)5;;/h7-10,17-18,21,29H,6,11-13,25H2,1-5H3,(H,26,30);2*1H/t17-,18+,21-;;/m1../s1 |
InChI Key |
HELHKEXERVOIDE-HTIZEUAPSA-N |
Isomeric SMILES |
CCC1=NC(=C(S1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O)C.Cl.Cl |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O)C.Cl.Cl |
Origin of Product |
United States |
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